Ethyl 5-[5-hydroxy-7-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyloxy]-4-oxochromen-3-yl]furan-2-carboxylate
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Overview
Description
Ethyl 5-[5-hydroxy-7-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyloxy]-4-oxochromen-3-yl]furan-2-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a chromen-3-yl core, which is a derivative of chromone, and is functionalized with multiple substituents, including a furan-2-carboxylate group. The presence of these functional groups makes it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-[5-hydroxy-7-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyloxy]-4-oxochromen-3-yl]furan-2-carboxylate typically involves multi-step organic synthesis. The process begins with the preparation of the chromone core, followed by the introduction of the furan-2-carboxylate group and other substituents. Common reagents used in these reactions include ethyl chloroformate, 2-methylpropan-2-ol, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production. The use of advanced purification methods, such as chromatography and crystallization, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[5-hydroxy-7-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyloxy]-4-oxochromen-3-yl]furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl groups may produce alcohols.
Scientific Research Applications
Ethyl 5-[5-hydroxy-7-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyloxy]-4-oxochromen-3-yl]furan-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 5-[5-hydroxy-7-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyloxy]-4-oxochromen-3-yl]furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-oxo-5,6,7,8-tetrahydroquinoline-2-carboxylate
- 2-Hydroxy-4’-(2-hydroxyethoxy)-2-methylpropiophenone
Uniqueness
Ethyl 5-[5-hydroxy-7-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyloxy]-4-oxochromen-3-yl]furan-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
ethyl 5-[5-hydroxy-7-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyloxy]-4-oxochromen-3-yl]furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO10/c1-6-31-22(29)17-8-7-16(34-17)14-11-32-18-10-13(9-15(26)19(18)20(14)27)33-21(28)12(2)25-23(30)35-24(3,4)5/h7-12,26H,6H2,1-5H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUTINYRUOWDTQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(O1)C2=COC3=CC(=CC(=C3C2=O)O)OC(=O)C(C)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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